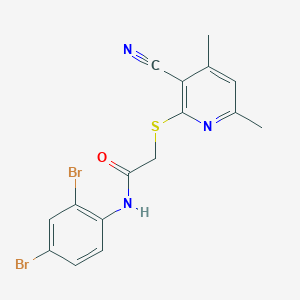

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2,4-dibromophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

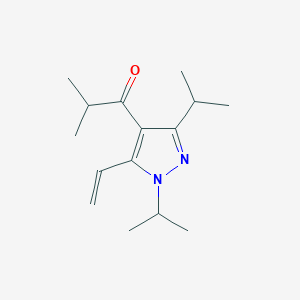

2-((3-Ciano-4,6-dimetilpiridin-2-il)tio)-N-(2,4-dibromofenil)acetamida es un compuesto orgánico sintético que pertenece a la clase de las acetamidas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de piridina sustituido con grupos ciano y metilo, un enlace tioéter y un grupo dibromofenilo. Dichos compuestos son a menudo de interés en la química medicinal y la ciencia de los materiales debido a sus posibles actividades biológicas y propiedades químicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-((3-Ciano-4,6-dimetilpiridin-2-il)tio)-N-(2,4-dibromofenil)acetamida normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común puede incluir:

Formación del Intermediario de Piridina: Comenzando con un derivado de piridina, los grupos ciano y metilo se introducen a través de reacciones de nitración y alquilación.

Formación de Tioéter: El intermedio de piridina se hace reaccionar entonces con un compuesto tiol para formar el enlace tioéter.

Formación de Acetamida: El paso final implica la reacción del intermedio de tioéter con ácido 2,4-dibromofenilacético o sus derivados en condiciones de formación de amida.

Métodos de Producción Industrial

La producción industrial de tales compuestos puede implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de catalizadores, temperaturas controladas y disolventes específicos para facilitar las reacciones.

Análisis de las Reacciones Químicas

Tipos de Reacciones

2-((3-Ciano-4,6-dimetilpiridin-2-il)tio)-N-(2,4-dibromofenil)acetamida puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El grupo tioéter puede oxidarse a sulfóxido o sulfona.

Reducción: El grupo ciano puede reducirse a una amina.

Sustitución: Los átomos de bromo del anillo fenilo pueden sustituirse por otros nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (mCPBA) en condiciones suaves.

Reducción: Hidrogenación catalítica o utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Productos Principales

Oxidación: Sulfóxidos o sulfonas.

Reducción: Aminas.

Sustitución: Derivados fenílicos sustituidos.

Análisis De Reacciones Químicas

Types of Reactions

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2,4-dibromophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The cyano group can be reduced to an amine.

Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Química: Como bloque de construcción para moléculas más complejas.

Biología: Posible uso como sonda o inhibidor bioquímico.

Medicina: Investigado por sus posibles propiedades terapéuticas, como las actividades antiinflamatorias o anticancerígenas.

Industria: Utilizado en el desarrollo de nuevos materiales o como precursor en la fabricación química.

Mecanismo De Acción

El mecanismo de acción de 2-((3-Ciano-4,6-dimetilpiridin-2-il)tio)-N-(2,4-dibromofenil)acetamida dependería de su aplicación específica. Por ejemplo, si se utiliza como fármaco, puede interactuar con objetivos moleculares específicos como enzimas o receptores, modulando su actividad y afectando a las vías celulares.

Comparación Con Compuestos Similares

Compuestos Similares

- 2-((3-Ciano-4,6-dimetilpiridin-2-il)tio)-N-fenilacetamida

- 2-((3-Ciano-4,6-dimetilpiridin-2-il)tio)-N-(2,4-diclorofenil)acetamida

Singularidad

La presencia del grupo dibromofenilo en 2-((3-Ciano-4,6-dimetilpiridin-2-il)tio)-N-(2,4-dibromofenil)acetamida puede conferir propiedades químicas únicas, como una mayor reactividad o una actividad biológica específica, que lo distingue de compuestos similares.

Propiedades

Fórmula molecular |

C16H13Br2N3OS |

|---|---|

Peso molecular |

455.2 g/mol |

Nombre IUPAC |

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2,4-dibromophenyl)acetamide |

InChI |

InChI=1S/C16H13Br2N3OS/c1-9-5-10(2)20-16(12(9)7-19)23-8-15(22)21-14-4-3-11(17)6-13(14)18/h3-6H,8H2,1-2H3,(H,21,22) |

Clave InChI |

VQGPWDJAGIOHCF-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=C(C=C(C=C2)Br)Br)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide](/img/structure/B11782260.png)

![2-(3-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11782281.png)

![1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11782324.png)

![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B11782331.png)